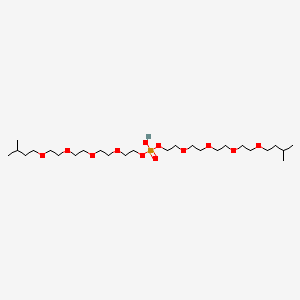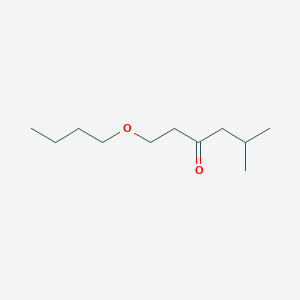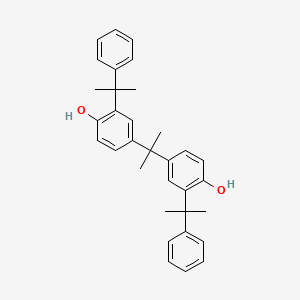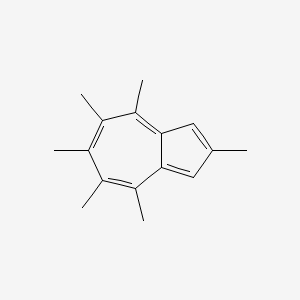
Azulene, 2,4,5,6,7,8-hexamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azulene, 2,4,5,6,7,8-hexamethyl- is an aromatic hydrocarbon known for its deep blue color. It is a derivative of azulene, which is a non-benzenoid aromatic compound with a fused structure of five- and seven-membered rings. Azulene itself is an isomer of naphthalene but differs significantly in its physical and chemical properties. The hexamethyl derivative of azulene is particularly interesting due to its unique structural and electronic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azulene, 2,4,5,6,7,8-hexamethyl- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclopentadiene and cycloheptatriene rings can be fused together, followed by methylation at the 2,4,5,6,7, and 8 positions. This process often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the hexamethyl derivative.
Industrial Production Methods
Industrial production of azulene derivatives, including the hexamethyl variant, typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous steam distillation and extraction methods are often employed to isolate and purify the compound. The use of pyrrolidine as a reagent has been shown to improve the scalability and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Azulene, 2,4,5,6,7,8-hexamethyl- undergoes various chemical reactions, including:
Electrophilic Substitution: Commonly occurs at the 1- and 3-positions of the azulene ring.
Nucleophilic Addition: Typically takes place at the 4-, 6-, and 8-positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as acetic anhydride and cupric nitrate are used for acetylation and nitration reactions, respectively.
Nucleophilic Addition: Reagents like Grignard reagents are employed for nucleophilic addition reactions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like palladium on carbon (Pd/C) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted azulenes, such as 1-acetylazulene and 1-nitroazulene. These derivatives often exhibit unique properties and can be further utilized in various applications.
Scientific Research Applications
Azulene, 2,4,5,6,7,8-hexamethyl- has found numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Chemistry: Used as a model compound to study aromaticity and electronic properties.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in treating conditions such as peptic ulcers and certain types of cancer.
Industry: Utilized in the development of optoelectronic devices and as a colorant in various products
Mechanism of Action
The mechanism of action of azulene, 2,4,5,6,7,8-hexamethyl- involves its interaction with specific molecular targets and pathways. The compound’s unique electronic structure allows it to participate in various biochemical reactions. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of specific enzymes and signaling pathways involved in the inflammatory response. Additionally, its antimicrobial properties are thought to result from its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Comparison with Similar Compounds
Azulene, 2,4,5,6,7,8-hexamethyl- can be compared with other similar compounds, such as:
Naphthalene: An isomer of azulene, but lacks the deep blue color and has different electronic properties.
Vetivazulene: A naturally occurring azulene derivative with additional methyl and isopropyl groups.
Guaiazulene: Another naturally occurring derivative with methyl and isopropyl groups, known for its use in cosmetics and pharmaceuticals
The uniqueness of azulene, 2,4,5,6,7,8-hexamethyl- lies in its specific substitution pattern, which imparts distinct electronic and physical properties, making it valuable for various applications.
Properties
CAS No. |
63297-21-2 |
|---|---|
Molecular Formula |
C16H20 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2,4,5,6,7,8-hexamethylazulene |
InChI |
InChI=1S/C16H20/c1-9-7-15-13(5)11(3)10(2)12(4)14(6)16(15)8-9/h7-8H,1-6H3 |
InChI Key |
FPIBSYQDWJCGDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C(C2=C1)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


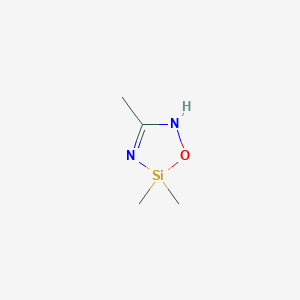
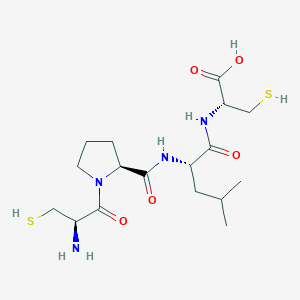
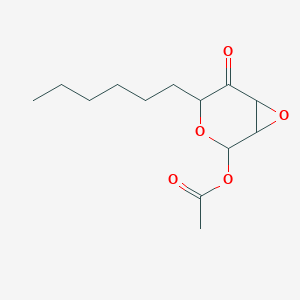
![Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-](/img/structure/B14513527.png)
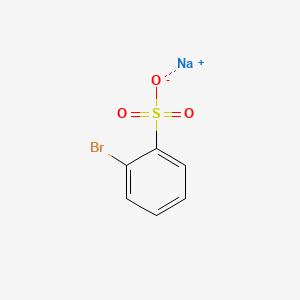
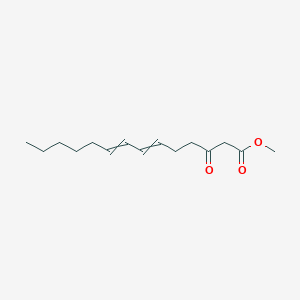
![Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate](/img/structure/B14513567.png)
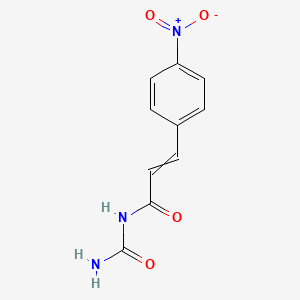
![3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14513575.png)


